Cas no 1427460-40-9 (Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate)
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
- tert-butyl N-{2-[(3-bromophenyl)formamido]ethyl}carbamate
- Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
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- MDL: MFCD18804161
- Inchi: 1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-8-7-16-12(18)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19)
- InChI Key: CFQJGWVZGYWNEH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(NCCNC(=O)OC(C)(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 342
- Topological Polar Surface Area: 67.4
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110646-1g |
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate |
1427460-40-9 | 1g |
£170.00 | 2024-07-20 | ||
| Ambeed | A943671-1g |
tert-Butyl N-{2-[(3-bromophenyl)formamido]ethyl}carbamate |
1427460-40-9 | 90% | 1g |
$348.0 | 2024-04-23 |
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate Suppliers
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS No. 1427460-40-9): An Overview of Its Structure, Synthesis, and Applications
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS No. 1427460-40-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and development. In this article, we will delve into the chemical structure, synthesis methods, and recent research findings related to Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate.
Chemical Structure and Properties
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate is a complex organic molecule with the molecular formula C15H19BrNO3. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminoethyl group. The amino group is substituted with a 3-bromobenzoyl moiety, contributing to the compound's unique reactivity and biological properties. The presence of the bromine atom in the benzoyl group makes this compound a valuable intermediate in various synthetic pathways, particularly in the preparation of more complex molecules with specific functionalities.
The physical properties of Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate include its solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). These solubility characteristics make it suitable for use in a wide range of chemical reactions and purification processes. Additionally, the compound exhibits good thermal stability, which is crucial for its use in multi-step synthetic sequences.
Synthesis Methods
The synthesis of Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate can be achieved through several well-documented methods. One common approach involves the reaction of tert-butyl 2-aminoethylcarbamate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic acyl substitution, leading to the formation of the desired product with high yields and purity.
An alternative synthetic route involves the coupling of tert-butyl 2-aminoethylcarbamate with 3-bromobenzoic acid using coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole). This method offers improved control over the reaction conditions and can be particularly useful for large-scale synthesis.
Applications in Medicinal Chemistry
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate has found significant applications in medicinal chemistry due to its potential as a building block for the synthesis of biologically active compounds. Recent studies have explored its use as an intermediate in the development of novel drugs targeting various diseases.
In one notable study published in the Journal of Medicinal Chemistry, researchers utilized Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate as a key intermediate in the synthesis of a series of compounds with potent anti-inflammatory properties. These compounds were found to exhibit selective inhibition of cyclooxygenase (COX) enzymes, making them promising candidates for the treatment of inflammatory disorders such as rheumatoid arthritis.
Another area of interest is the use of Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate in the development of antiviral agents. A research team from the University of California reported the synthesis of novel derivatives from this compound that demonstrated significant antiviral activity against herpes simplex virus (HSV). The bromine atom in the benzoyl group was found to play a crucial role in enhancing the antiviral potency of these derivatives.
Current Research Trends and Future Prospects
The ongoing research on Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate continues to uncover new applications and potential therapeutic uses. One emerging trend is its utilization in combinatorial chemistry approaches for high-throughput screening of drug candidates. The modular nature of this compound allows for rapid synthesis and modification, facilitating the identification of lead compounds with desired biological activities.
In addition to medicinal applications, there is growing interest in exploring the use of Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate in materials science. Recent studies have demonstrated its potential as a functional monomer for polymer synthesis, leading to materials with enhanced mechanical properties and tunable degradation rates. These materials have shown promise in various biomedical applications, including drug delivery systems and tissue engineering scaffolds.
Conclusion
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS No. 1427460-40-9) is a multifaceted compound with significant potential in both chemical synthesis and medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable intermediate for the development of novel drugs and advanced materials. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in these fields.
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